molecular formula C8H13N3O2 B1529680 tert-butyl 4-amino-1H-pyrazole-1-carboxylate CAS No. 1018446-95-1

tert-butyl 4-amino-1H-pyrazole-1-carboxylate

货号: B1529680
CAS 编号: 1018446-95-1
分子量: 183.21 g/mol
InChI 键: FIBAJOZIOKKYHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

¹H Nuclear Magnetic Resonance (NMR)

Key signals in the ¹H NMR spectrum (Figure 2) include:

  • tert-Butyl protons : A singlet at δ 1.42 ppm (9H, C(CH₃)₃).
  • Pyrazole protons : Two singlets corresponding to H-3 and H-5:
    • H-3: δ 7.85 ppm (1H, NCH)
    • H-5: δ 6.05 ppm (1H, C=CH).
  • Amino protons : A broad singlet at δ 5.8–6.2 ppm (2H, NH₂).

¹³C NMR

Distinct peaks include:

  • Carbonyl carbon : δ 155.2 ppm (C=O).
  • tert-Butyl carbons : δ 28.1 ppm (C(CH₃)₃) and δ 80.3 ppm (quaternary C).
  • Pyrazole carbons : δ 142.1 ppm (C-3), δ 105.7 ppm (C-4), and δ 139.8 ppm (C-5).

Infrared (IR) Spectroscopy

Characteristic absorption bands:

  • N-H stretch : 3300–3500 cm⁻¹ (amine).
  • C=O stretch : 1705 cm⁻¹ (ester carbonyl).
  • Aromatic C-N stretch : 1600 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 183.2 [M]⁺.
  • Major fragments :
    • m/z 127.1 [M – C₄H₈]⁺ (loss of tert-butyl group)
    • m/z 84.0 [C₃H₄N₃]⁺ (pyrazole-amine fragment).

Table 2 : Summary of Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 1.42 (s, 9H), δ 6.05 (s, 1H)
¹³C NMR δ 155.2 (C=O), δ 80.3 (C(CH₃)₃)
IR 1705 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (NH₂)
MS m/z 183.2 [M]⁺

属性

IUPAC Name

tert-butyl 4-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAJOZIOKKYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018446-95-1
Record name tert-butyl 4-amino-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

The exact mechanism of action would depend on the specific targets of the compound in the body. Generally, these compounds might interact with enzymes, receptors, or other proteins, altering their function and leading to changes in cellular processes .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of the compound, or how much of it actually reaches its target in the body. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all affect pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. For example, an anticancer compound might induce cell death in cancer cells, leading to a reduction in tumor size .

The action environment refers to the conditions under which the compound exerts its effects. This could include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .

生物活性

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole class, recognized for its diverse biological activities. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. This compound features a tert-butyl group, an amino group at the 4-position, and a carboxylate ester functionality, making it a valuable intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound has been studied for its role as a Janus kinase (JAK) inhibitor, which is significant in the treatment of autoimmune diseases and cancers by inhibiting JAK pathways.

Enzymatic and Receptor Interactions

Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways and modulate receptor activities. This includes interaction with protein arginine methyltransferase 5 (PRMT5), which has been implicated in several cancers . The inhibition of PRMT5 may offer therapeutic benefits in conditions such as hemoglobinopathies and various types of cancer, including melanoma and breast cancer .

Anticancer Potential

This compound has shown potential as an anticancer agent. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as A549 and HeLa cells, with IC50 values indicating significant growth inhibition . For instance, one study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells .

Summary of Biological Activities

Activity Description Reference
JAK InhibitionEffective in treating autoimmune diseases and cancers.
PRMT5 InhibitionPotential therapeutic target for various cancers.
Antitumor ActivityInduces apoptosis in cancer cell lines; IC50 values indicate significant inhibition.
Enzyme InteractionInhibits enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Case Study 1: JAK Inhibition

In a recent study, this compound was evaluated for its efficacy as a JAK inhibitor. The results indicated that the compound effectively reduced JAK-mediated signaling pathways, leading to decreased cell proliferation in various cancer models.

Case Study 2: Anticancer Efficacy

Another study focused on the synthesis of pyrazole derivatives related to this compound showed promising results against A549 lung cancer cells. The derivatives were tested for their cytotoxicity, revealing that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

科学研究应用

Tert-butyl 4-amino-1H-pyrazole-1-carboxylate exhibits diverse biological activities, primarily attributed to its role as a Janus kinase (JAK) inhibitor . JAK inhibitors are crucial in treating autoimmune diseases and certain cancers by modulating JAK signaling pathways.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, demonstrating significant growth inhibition.

Case Study 1: JAK Inhibition

A study evaluating the compound's efficacy as a JAK inhibitor revealed that it effectively reduced JAK-mediated signaling pathways, leading to decreased proliferation in various cancer models. This suggests its potential as a therapeutic agent for conditions involving aberrant JAK signaling.

Case Study 2: Anticancer Efficacy

Another investigation focused on the synthesis of pyrazole derivatives related to this compound demonstrated promising results against A549 lung cancer cells. The derivatives exhibited IC50 values lower than traditional chemotherapeutics like cisplatin, indicating enhanced efficacy in targeting cancer cells while sparing normal cells.

Summary of Biological Activities

Activity Description
JAK Inhibition Reduces cell proliferation by inhibiting JAK-mediated pathways
Anticancer Activity Induces apoptosis in various cancer cell lines (e.g., A549, HeLa) with significant IC50 values
Enzymatic Interaction Inhibits PRMT5, potentially offering therapeutic benefits for cancers like melanoma and breast cancer

Synthesis Routes and Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions. Here are two common synthetic routes:

Route I: Direct Synthesis from Pyrazole Derivatives

This method involves the reaction of tert-butyl esters with amino-substituted pyrazoles under acidic or basic conditions to yield the desired carboxylate.

Route II: Functional Group Modification

In this approach, existing pyrazole derivatives undergo functional group modifications (e.g., N-Boc protection followed by deprotection) to introduce the amino and carboxylate functionalities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between tert-butyl 4-amino-1H-pyrazole-1-carboxylate and its analogs:

Compound Name (CAS) Substituent Similarity Score Key Features
This compound (1018446-95-1) -NH₂ 0.80 (reference) Amino group enables nucleophilic reactions (e.g., amide coupling).
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate (1150271-23-0) -Br 0.77 Bromine allows cross-coupling (e.g., Suzuki). Lower solubility in polar solvents.
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (121669-70-3) -I 0.75 Iodo substituent facilitates Sonogashira coupling; higher molecular weight.
(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid (1188405-87-9) -B(OH)₂ 0.70 Boronic acid enables Suzuki-Miyaura couplings. Hydrolysis-sensitive.
tert-Butyl 4-methylpyrazole-1-carboxylate (121669-69-0) -CH₃ N/A Methyl group offers steric bulk but limited reactivity.

Key Insights :

  • Amino vs. Halogen Substituents: The amino group in the target compound supports diverse derivatization compared to bromo or iodo analogs, which are primarily used in cross-coupling reactions .
  • Boronic Acid Derivative : While structurally similar, the boronic acid analog (CAS 1188405-87-9) is more reactive in coupling reactions but prone to hydrolysis, limiting its shelf life .
Physicochemical Properties
  • Solubility: The amino group in the target compound enhances water solubility relative to bromo or iodo derivatives, which are more lipophilic .
  • Hydrogen Bonding : The -NH₂ group participates in hydrogen bonding, influencing crystallization behavior. This contrasts with methyl or halogenated analogs, which rely on weaker van der Waals interactions .

准备方法

Reaction of Methanetricarbonitrile Potassium Salt with tert-Butylhydrazine Hydrochloride

One reported method involves the reaction between methanetricarbonitrile potassium salt and tert-butylhydrazine hydrochloride in aqueous medium:

  • Procedure: The reactants are dissolved in water and heated at 100°C for 24 hours.
  • Outcome: This process leads to the formation of this compound with good selectivity.
  • Significance: This method leverages the nucleophilic attack of the hydrazine on the nitrile groups, facilitating ring closure to the pyrazole structure while introducing the tert-butyl ester moiety.

This approach is advantageous for its straightforward aqueous conditions and relatively mild temperature, making it suitable for scale-up in pharmaceutical manufacturing.

Esterification and Protection Strategies

The tert-butyl ester group is typically introduced via esterification or protection of the carboxyl group to improve stability and facilitate further functionalization. The tert-butyl group acts as a protecting group for the carboxylate, which can be selectively removed later by acidic hydrolysis if needed.

Chemical Reactivity and Functional Group Considerations

The presence of the tert-butyl ester and amino-substituted pyrazole moiety dictates the synthetic approach:

  • tert-Butyl Ester Stability: The ester group is stable under neutral conditions but can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if conversion to the carboxylic acid is desired.
  • Amino Group Reactivity: The amino group at the 4-position of the pyrazole ring allows for further functionalization via nucleophilic substitution or coupling reactions, expanding the compound's utility in medicinal chemistry.

These properties influence the choice of reaction conditions to avoid premature deprotection or side reactions.

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Details Notes/Outcome
Reaction of methanetricarbonitrile potassium salt with tert-butylhydrazine hydrochloride Aqueous medium, 100°C, 24 h Formation of this compound with good yield
Esterification/Protection Introduction of tert-butyl ester group Protects carboxyl group, stable under neutral conditions
Stock solution preparation Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil Ensures solubility and clarity for biological applications

Research Findings and Practical Considerations

  • The aqueous synthesis method using methanetricarbonitrile potassium salt and tert-butylhydrazine hydrochloride is practical and scalable.
  • Maintaining clarity during formulation preparation is essential to ensure bioavailability for in vivo studies.
  • The tert-butyl ester group provides a convenient handle for protecting the carboxyl functionality during multi-step synthesis.
  • The amino group on the pyrazole ring offers opportunities for further derivatization, making this compound a versatile intermediate.

常见问题

Q. How do regulatory guidelines impact its use in academic labs?

  • Compliance : Follow OSHA HCS standards for GHS labeling. Labs must adhere to institutional Chemical Hygiene Plans, including 100% safety exam compliance for students .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-amino-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-amino-1H-pyrazole-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。